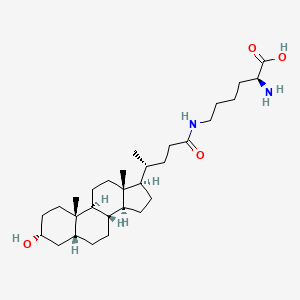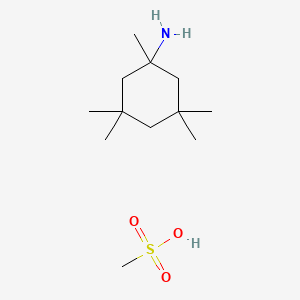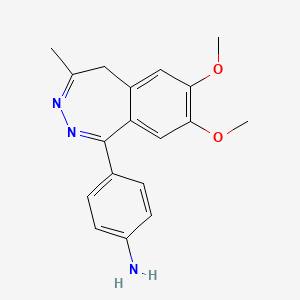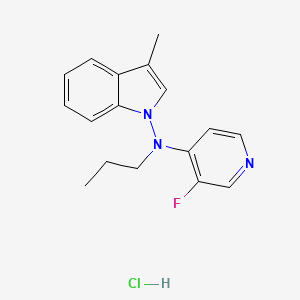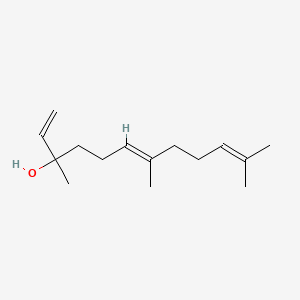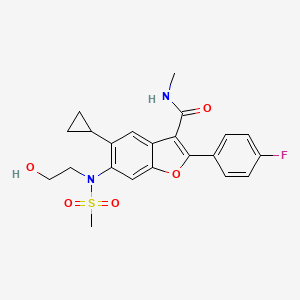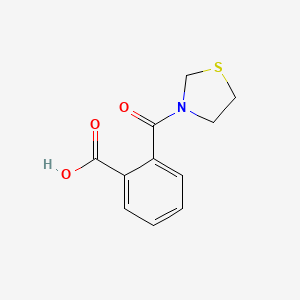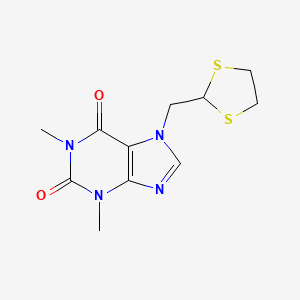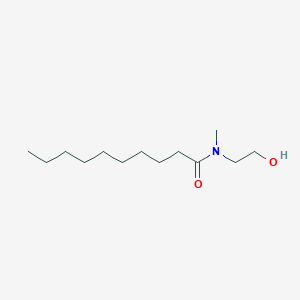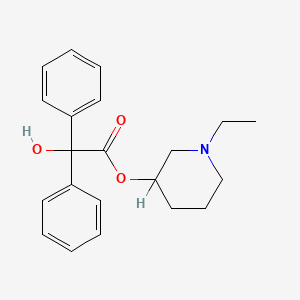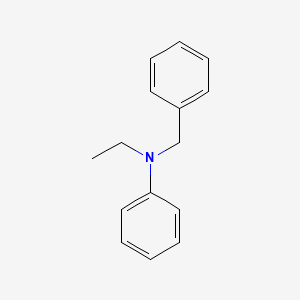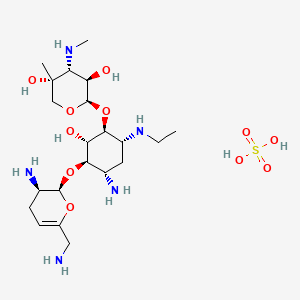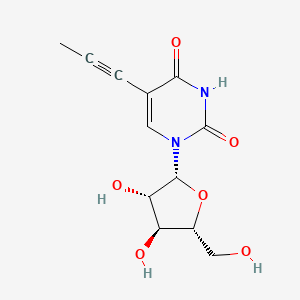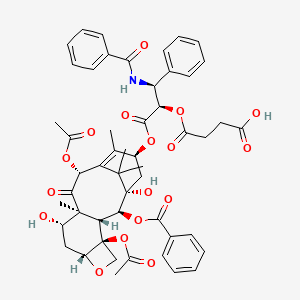
Paclitaxel-Succinic acid
Descripción general
Descripción
Paclitaxel-Succinic acid, also known as Paclitaxel Succinate or Paclitaxel-hemisuccinic acid, is a paclitaxel derivative with a succinic acid linker . The carboxy group of Paclitaxel-Succinic acid, after activating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers .
Synthesis Analysis
Paclitaxel-Succinic acid can be prepared for drug delivery and nanomedicine research . A study reported a new type of self-assembled Ptx-SA drug-loaded nanometers based on the carrier-free concept fiber . Another study reported the synthesis of weak-acid modified paclitaxel (PTX) derivatives with a one-step reaction for the remote loading of liposomal formulations .Molecular Structure Analysis
The molecular structure of Paclitaxel-Succinic acid is C51H55NO17 with an exact mass of 953.35 and a molecular weight of 953.990 . It is a paclitaxel derivative with a succinic acid linker .Chemical Reactions Analysis
Paclitaxel-Succinic acid is a useful agent to make Paclitaxel-conjugate for drug delivery and nanodrug research . A study reported that the drug-loaded fiber has better cellophilicity, anti-tumor effect in vitro and in vivo than naked drug, and may be mediated by regulating the expression of related proteins .Physical And Chemical Properties Analysis
Paclitaxel-Succinic acid is a paclitaxel derivative with a succinic acid linker . The carboxy group of Paclitaxel-Succinic acid, after activating, can be used to conjugate with other molecules .Aplicaciones Científicas De Investigación
Anticancer Applications
Field
This application falls under the field of Oncology .
Application
Paclitaxel is a natural secondary metabolite isolated and purified from the bark of the Taxus tree. It’s considered one of the most successful natural anticancer drugs due to its low toxicity, high potency, and broad-spectrum anticancer activity .
Method of Application
Paclitaxel promotes tubulin polymerization and stabilizes microtubules from depolymerizing. These procedures are relevant to special regions on tubulin including H6–H7 and the M-loop . Paclitaxel is also able to interact with tubulin assemblages at low temperatures, as well as without GTP or microtubule-associated proteins .
Results
The global paclitaxel market was valued at US $4.51 billion in 2021 and is expected to reach over US $11.16 billion by 2030 .
Prodrug Strategies
Field
This application falls under the field of Pharmaceutical Sciences .
Application
Researchers have developed prodrug strategies for Paclitaxel to overcome its poor water solubility and low selectivity for the target .
Method of Application
Prodrug strategies involve the use of small molecule modifications and macromolecule modifications .
Results
These strategies have made Paclitaxel more effective as an anticancer drug .
Drug Delivery Systems
Application
Paclitaxel-Succinic acid is used to create drug-loaded nanometers based on the carrier-free concept fiber . This new type of self-assembled drug-loaded fiber has shown better cellophilicity and anti-tumor effect in vitro and in vivo than the naked drug .
Method of Application
The carboxy group of Paclitaxel-Succinic acid, after activation, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers .
Results
The drug-loaded fiber may be mediated by regulating the expression of related proteins .
Prodrug Strategies for Improved Therapeutic Effects
Application
Paclitaxel-Succinic acid is used in prodrug strategies to improve therapeutic effects .
Method of Application
Three weak-acid modified PTX derivatives, PTX-SA, PTX-GA and PTX-DA, were successfully synthesized by conjugating PTX with succinic acid (SA), glutaric acid (GA) and trans-2-butene-1,4-dicarboxybic acid (DA) via ester bonds .
Results
The PTX-SA LPs displayed excellent stability and sustained drug release in vitro .
Safety And Hazards
Direcciones Futuras
The main challenges facing Paclitaxel are the need to find an environmentally sustainable production method based on the use of microorganisms, increase its bioavailability without exerting adverse effects on the health of patients, and minimize the resistance presented by a high percentage of cells treated with paclitaxel . Recent advances in carbohydrate-based paclitaxel delivery systems have also been reported .
Propiedades
IUPAC Name |
4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOJYDPFALIQZ-LAVNIZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H55NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315159 | |
| Record name | Paclitaxel succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel-Succinic acid | |
CAS RN |
117527-50-1 | |
| Record name | Paclitaxel succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117527-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paclitaxel succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)
